molecular formula C6H18Cl2N2 B7774355 Hexamethylene diammoniumdichloride

Hexamethylene diammoniumdichloride

Cat. No.: B7774355
M. Wt: 189.12 g/mol
InChI Key: XMVQMBLTFKAIOX-UHFFFAOYSA-N
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Description

Hexamethylene diammoniumdichloride is an organic compound with the formula (NH3)2C6H12Cl2. It is a diammonium salt derived from hexamethylenediamine, a compound consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is typically found as a colorless solid and is known for its strong amine odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylene diammoniumdichloride can be synthesized through the reaction of hexamethylenediamine with hydrochloric acid. The reaction proceeds as follows:

H2N-(CH2)6-NH2+2HCl(NH3)2C6H12Cl2\text{H2N-(CH2)6-NH2} + 2 \text{HCl} \rightarrow \text{(NH3)2C6H12Cl2} H2N-(CH2)6-NH2+2HCl→(NH3)2C6H12Cl2

This reaction is typically carried out in an aqueous medium at room temperature. The product is then isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods

On an industrial scale, this compound is produced by the hydrogenation of adiponitrile in the presence of ammonia and a catalyst, typically cobalt or iron. The reaction is conducted under high pressure and temperature to ensure a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Hexamethylene diammoniumdichloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form hexamethylene diamine oxide.

    Reduction: It can be reduced back to hexamethylenediamine.

    Substitution: The chloride ions can be substituted with other anions, such as sulfate or nitrate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions are typically carried out in aqueous solutions with the desired anion source.

Major Products Formed

    Oxidation: Hexamethylene diamine oxide.

    Reduction: Hexamethylenediamine.

    Substitution: Hexamethylene diammonium sulfate or nitrate.

Scientific Research Applications

Hexamethylene diammoniumdichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various polymers, including nylon 66.

    Biology: The compound is used in the study of amine metabolism and enzyme interactions.

    Industry: It is used in the production of epoxy resins and as a cross-linking agent in polymer chemistry.

Mechanism of Action

The mechanism of action of hexamethylene diammoniumdichloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity and function. The pathways involved include amine metabolism and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylenediamine: A precursor to hexamethylene diammoniumdichloride, used in the production of nylon 66.

    Hexamethylene diisocyanate: Used in the production of polyurethane.

    Hexamethylenetetramine: Used as a reagent in organic synthesis.

Uniqueness

This compound is unique in its ability to form stable complexes with various anions and its wide range of applications in different fields. Its versatility and stability make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

6-azaniumylhexylazanium;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c7-5-3-1-2-4-6-8;;/h1-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVQMBLTFKAIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC[NH3+])CC[NH3+].[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029991
Record name 1,6-Hexanediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6055-52-3
Record name 1,6-Hexanediamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8029991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexamethylene diammoniumdichloride
Reactant of Route 2
Reactant of Route 2
Hexamethylene diammoniumdichloride
Reactant of Route 3
Hexamethylene diammoniumdichloride
Reactant of Route 4
Hexamethylene diammoniumdichloride
Reactant of Route 5
Hexamethylene diammoniumdichloride
Reactant of Route 6
Hexamethylene diammoniumdichloride

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